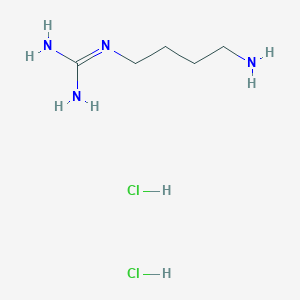

盐酸胍丁胺

描述

Agmatine, also known as 4-aminobutyl-guanidine, is a natural metabolite of the amino acid arginine . It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain . Agmatine is both an experimental and investigational drug .

Synthesis Analysis

Agmatine is produced by decarboxylation of arginine by arginine decarboxylase . A recent study reported the development of an engineered strain of Corynebacterium crenatum for high-titer agmatine biosynthesis through overexpressing arginine decarboxylase based on metabolic engineering . The chemical synthesis of agmatine involves the treatment of 1,4-diaminobutane and cyanamide .

Molecular Structure Analysis

The molecular formula of Agmatine dihydrochloride is C5H16Cl2N4 . Its average mass is 203.113 Da and its monoisotopic mass is 202.075195 Da .

Chemical Reactions Analysis

Agmatine is a biogenic amine produced by decarboxylation of arginine . It has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease .

Physical And Chemical Properties Analysis

The physical and chemical properties of Agmatine dihydrochloride include a density of 1.2 g/ml, a boiling point of 281 °C, and a high solubility in water .

科学研究应用

Agmatine Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications: Agmatine dihydrochloride, a derivative of the amino acid arginine, has various applications in scientific research. Below are detailed sections focusing on unique applications:

Nutraceutical Potential

Agmatine has been identified as a potential nutraceutical compound. Research indicates that agmatine production can be enhanced under specific cultivation conditions, such as optimal temperature and pH levels. This enhancement has practical applications in food science, particularly in the production of rice syrup with increased agmatine levels .

Therapeutic Applications

There is substantial preclinical and initial clinical evidence supporting the use of agmatine in treating complex diseases with unmet therapeutic needs. These include diabetes mellitus and neurotrauma, among others. Agmatine’s therapeutic potential is backed by concerted efforts from multiple independent research groups .

Anti-Inflammatory Effects

Agmatine has shown promise in mitigating inflammation-related conditions. For instance, it can activate nuclear Nrf2 protein levels in cells, leading to increased gene expression and protein levels of HO-1, an enzyme with anti-inflammatory properties .

作用机制

Target of Action

Agmatine dihydrochloride primarily targets several receptors in the mammalian brain, including the α2-adrenergic and imidazoline receptors . These receptors play a crucial role in a broad spectrum of central nervous system-associated diseases .

Mode of Action

Agmatine interacts with its targets in a complex manner. It has been found to block nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages . Furthermore, it’s suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .

Biochemical Pathways

Agmatine affects various biochemical pathways. It has modulatory functions on molecular targets related to neurotransmission, nitric oxide synthesis, glucose metabolism, polyamine metabolism, and carnitine biosynthesis . It’s also involved in the regulation of cell differentiation and nitric oxide synthesis .

Pharmacokinetics

It’s known that a large portion of agmatine is supplemented from diets and gut microbiota , suggesting its absorption and metabolism in the body

Result of Action

Agmatine’s action results in several molecular and cellular effects. It has been associated with the regulation of cell differentiation, nitric oxide synthesis, and murine brain endothelial cell migration . It also exhibits antioxidative and anti-inflammatory effects, scavenging oxygen radicals, suppressing oxidative bursts in microglia, and inhibiting pyroptosis .

Action Environment

Environmental factors can influence the action of Agmatine dihydrochloride. For instance, gut microbiota plays a role in the production of agmatine . Moreover, dietary intake can supplement a significant portion of agmatine . These factors can potentially influence the compound’s action, efficacy, and stability.

安全和危害

When taken by mouth, Agmatine is possibly safe when used in doses up to 2.67 grams daily for up to 2 months . Side effects might include diarrhea, indigestion, and nausea . Personal protective equipment/face protection should be worn to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

属性

IUPAC Name |

2-(4-aminobutyl)guanidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQZVYBHNNRZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493907 | |

| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agmatine dihydrochloride | |

CAS RN |

334-18-9 | |

| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

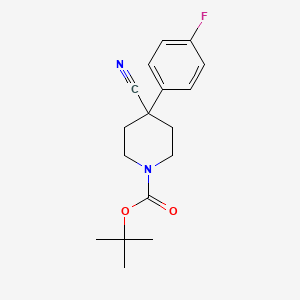

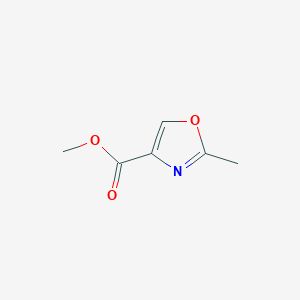

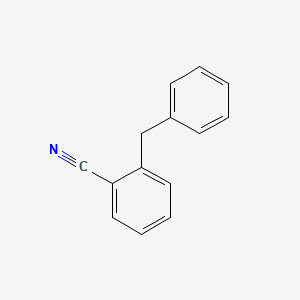

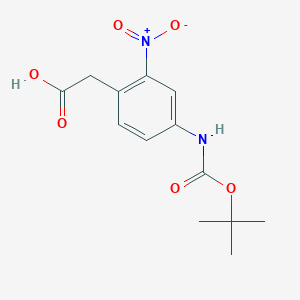

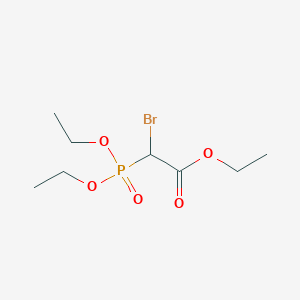

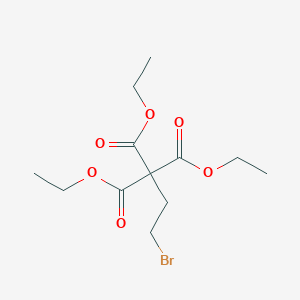

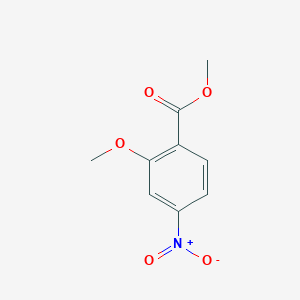

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

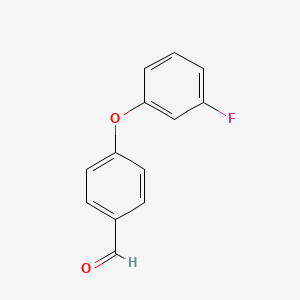

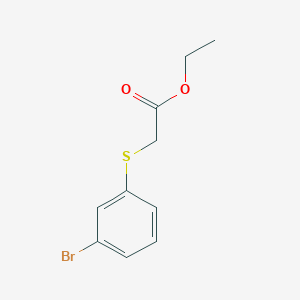

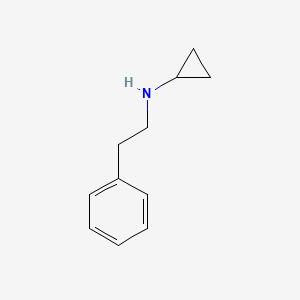

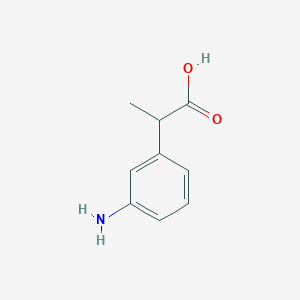

Feasible Synthetic Routes

Q & A

Q1: What is the role of Agmatine dihydrochloride in Enterovirus vaccine production?

A1: Agmatine dihydrochloride acts as a stabilizer during the purification process of Enterovirus particles []. The research paper highlights that the presence of Agmatine dihydrochloride at a concentration of at least 1 mM helps prevent or reduce the aggregation of these viral particles. This is crucial as aggregation can significantly impact the efficacy of a vaccine. By preventing aggregation, Agmatine dihydrochloride contributes to the production of a more stable and potentially more effective vaccine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)